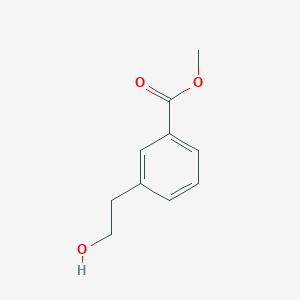

Methyl 3-(2-hydroxyethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

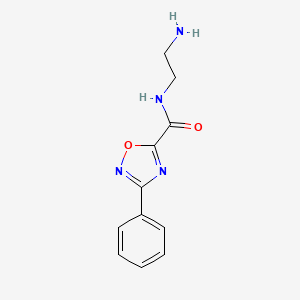

Methyl 3-(2-hydroxyethyl)benzoate (MHEB) is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a colorless liquid that is soluble in water and has a faint odor. MHEB can be used as SGK kinase inhibitors .

Molecular Structure Analysis

The molecular structure of MHEB is characterized by a benzene ring connected to an ester functional group . The canonical SMILES representation is COC(=O)C1=CC=CC(=C1)CCO .Physical And Chemical Properties Analysis

MHEB is a colorless liquid that is soluble in water. It has a molecular weight of 180.203 g/mol . The compound has a high GI absorption and is BBB permeant . It is not a substrate for various cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .Wissenschaftliche Forschungsanwendungen

Synthesis of Azo Dye Derivatives

“Methyl 3-(2-hydroxyethyl)benzoate” can be used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds . These derivatives have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Pharmaceutical Sector

The compound plays a significant role in the pharmaceutical sector. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Anti-Cancer Properties

Some derivatives of “Methyl 3-(2-hydroxyethyl)benzoate”, such as 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one (99) and 4-(4-bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one (100), have shown good activity towards the human colon cell line (HCT116) to inhibit the growth of the cancerous cells .

Repellency against Bed Bugs

“Methyl 3-(2-hydroxyethyl)benzoate” and its analogs have been found to exhibit strong spatial repellency against the common bed bug, Cimex lectularius . Methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB) exhibited the strongest repellent effects .

Insecticide Resistance

The compound and its analogs have shown repellency against a pyrethroid resistant strain of C. lectularius . This is particularly important as bed bug infestations are on the rise globally, and remediation efforts are becoming more expensive and difficult to achieve due to rising insecticide resistance in the pest populations .

Long-Lasting Repellency

When tested after 24 hours and 7 days, some analogs of “Methyl 3-(2-hydroxyethyl)benzoate”, such as M2MOB and M3MOB, showed long-lasting repellency . This makes them potential candidates for developing long-lasting insect repellents .

Safety and Hazards

Wirkmechanismus

Mode of Action

The exact mode of action of Methyl 3-(2-hydroxyethyl)benzoate is currently unknown .

Biochemical Pathways

One study suggests that the compound may be involved in the biosynthesis of methyl benzoate, a major floral scent compound in certain plants .

Action Environment

It’s possible that factors such as temperature, pH, and the presence of other compounds could influence the compound’s action .

Eigenschaften

IUPAC Name |

methyl 3-(2-hydroxyethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7,11H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEWIMDQAGWVGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne](/img/structure/B2373835.png)

![Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2373837.png)

![3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2373839.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)

amino}propanoic acid](/img/structure/B2373847.png)

![3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2373852.png)

![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)